“6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 32092-27-6. It has a molecular weight of 204.19. The IUPAC name for this compound is 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Synthesis Analysis
The synthesis of similar compounds has been investigated using β-cyclodextrin as a highly efficient, biodegradable, and reusable catalyst. The process involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication.
Molecular Structure Analysis
The molecular structure of “6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” can be represented by the linear formula C10H8N2O3. The InChI code for this compound is 1S/C10H8N2O3/c1-6-3-2-4-8-11-5-7(10(14)15)9(13)12(6)8/h2-5H,1H3,(H,14,15).
Physical And Chemical Properties Analysis
The physical form of “6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” is solid. It is stored at room temperature.
Synthesis Analysis
6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is typically synthesized through a multi-step process involving the condensation of 2-amino-3-picoline with diethyl ethoxymethylenemalonate, followed by cyclization and hydrolysis. [ [] ]
Chemical Reactions Analysis
Introduction of substituents at position 9: This position is particularly amenable to modifications, allowing for the introduction of various groups like arylhydrazones, arylamino, (arylamino)methylene, acrylic acid moieties, and others. These modifications significantly impact the biological activity of the resulting derivatives. [ [, , , , , , , , , , , , , , ] ]
Esterification and amidation of the carboxylic acid group: The carboxylic acid group at position 3 can be readily esterified or amidated to introduce different alkyl or aryl groups, further diversifying the structure and potentially influencing the pharmacological profile. [ [, , , , , , , ] ]
Vilsmeier-Haack acylation: This reaction allows for the introduction of acyl groups at position 9, further expanding the structural diversity of derivatives. [ [] ]
Mechanism of Action
While the exact mechanism of action of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid itself hasn't been extensively studied, its derivatives, especially those with antiallergic properties, are suggested to exert their effects through the inhibition of mast cell degranulation. [ [, ] ] This prevents the release of histamine and other inflammatory mediators involved in allergic reactions.
Applications
Antiallergic agents: Derivatives, particularly those with modifications at position 9, have demonstrated promising antiallergic activity in various models. These compounds may provide potential therapeutic options for allergic diseases. [ [, , , , , ] ]
Anti-atherosclerotic agents: Research suggests that certain derivatives exhibit anti-atherosclerotic effects, indicating potential for cardiovascular disease treatment. [ [, ] ]
Analgesic agents: Studies have explored the analgesic properties of derivatives, especially those modified at the carboxylic acid group or with variations in the pyridine moiety, suggesting possible applications in pain management. [ [, ] ]
Antimicrobial agents: Some synthesized compounds incorporating the pyrido[1,2-a]pyrimidine core have shown antimicrobial activity against various bacterial and fungal strains. [ [, , , ] ]
Investigation of phosphoinositide 3-kinase (PI3K) signaling: Research has utilized specific derivatives to study PI3K-dependent antagonism in mammalian olfactory receptor neurons. [ [] ]
Relevance: The introduction of a hydrazone group at the 9-position of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid marked the development of a new type of antiallergic agent []. This structural modification significantly enhanced the antiallergic activity compared to the parent compound.
Relevance: This compound represents a key breakthrough as it demonstrated significantly greater potency than the parent compound, 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, and even showed efficacy when administered orally []. This discovery highlighted the therapeutic potential of this class of compounds for treating allergic diseases.
Relevance: This series of compounds represents a further exploration of structural modifications at the 9-position of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, aiming to enhance its antiallergic activity []. These modifications led to significant improvements in potency, with some derivatives demonstrating up to 10,000 times the activity of the parent compound [].
Relevance: This particular derivative of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid showcases the impact of specific substituents on the 9-position aryl group on the overall antiallergic potency. Its high activity further supports the structure-activity relationships observed in this series [].
9-Substituted pyridopyrimidinecarboxylic acids with oxime, phenylamino, or (phenylamino)thioxomethyl groups at position 9
Relevance: These derivatives highlight the importance of the 9-position for conferring antiallergic activity to the 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid scaffold. The presence of specific functional groups like oxime, phenylamino, or (phenylamino)thioxomethyl at this position significantly contributes to their biological activity [].
9-(Arylamino)dihydropyridopyrimidines
Relevance: These compounds demonstrate the continued exploration of structural modifications on the 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid scaffold. Though structurally similar to the 9-hydrazono derivatives, this class provides valuable insights into the structure-activity relationships by altering the saturation state of the pyridine ring and the substituent at the 9-position [].
Relevance: This compound represents a significant finding within the series of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives. It demonstrates a threefold increase in potency compared to DSCG, a standard antiallergic treatment, highlighting its potential as a therapeutic agent [].
9-(Arylhydrazono)tetrahydropyridopyrimidines
Relevance: These compounds share structural similarities with the 9-[(arylamino)methylene]tetrahydropyridopyrimidine-3-carboxylic acids and the 9-(arylamino)dihydropyridopyrimidines, offering further insights into the relationship between the 9-position substituent and antiallergic activity []. These comparisons are crucial for understanding the structural elements contributing to the desired biological effects and guide further development of more potent analogs based on the 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid scaffold.
Pyridopyrimidinones with an acrylic acid moiety replacing the 3-carboxy group
Relevance: This modification represents an effort to explore the structure-activity relationship around the 3-position of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid []. While this change resulted in a slight increase in potency, it suggests that modifications at the 3-position are less impactful than those at the 9-position for enhancing antiallergic activity [].
Relevance: Chinoin-123 represents a significant finding in the context of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives as it demonstrates promising anti-atherosclerotic effects []. This discovery highlights the potential of exploring this chemical scaffold for therapeutic applications beyond allergic diseases.
2-(2-phenylethenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acids with a hydroxy or alkoxy substituent in the 3-position
Relevance: Although not directly derived from 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, these compounds share a similar core structure and were investigated for their potential antiallergic properties, aligning with the research focus on the parent compound []. Despite the structural similarities, these derivatives were found to be ineffective in the passive cutaneous anaphylactic reaction test in rats [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.